N-butyl-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
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Overview
Description
N-butyl-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a complex organic compound with a molecular formula of C19H24N4O2S and a molecular weight of 372.49. This compound features an imidazo[1,2-c]quinazoline core, which is a fused bicyclic structure containing both imidazole and quinazoline rings. The presence of these rings imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
N-butyl-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of N-butyl-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-c]quinazoline core can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-c]quinazoline derivatives, such as:
- 2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide
- N-ethyl-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide .
Uniqueness
N-butyl-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-butyl-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-4-5-10-20-15(24)11-26-19-21-14-9-7-6-8-13(14)17-22-16(12(2)3)18(25)23(17)19/h6-9,12,16H,4-5,10-11H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQDLYLGODSGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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